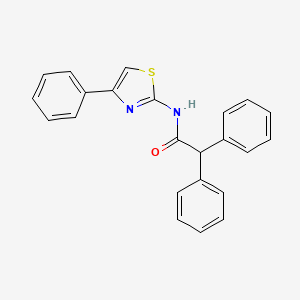

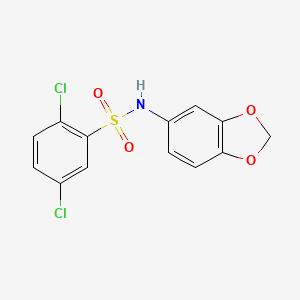

N-1,3-benzodioxol-5-yl-2,5-dichlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

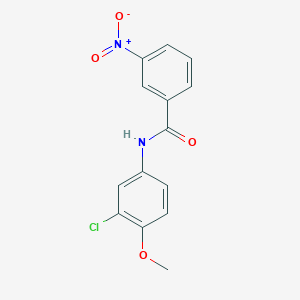

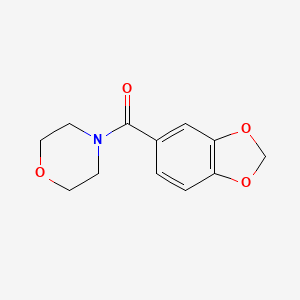

The compound “N-1,3-benzodioxol-5-yl-2,5-dichlorobenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. One of these groups is typically an amine, which is the case for this compound. The 1,3-benzodioxol-5-yl group suggests the presence of a benzodioxole ring, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzodioxole ring connected to the sulfonyl group, which in turn is connected to the amine. The 2,5-dichlorobenzenesulfonamide indicates that there are two chlorine atoms on the benzene ring .Chemical Reactions Analysis

Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis under certain conditions to form a sulfinic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally solid at room temperature, and many are soluble in organic solvents .科学的研究の応用

Anticancer Activity

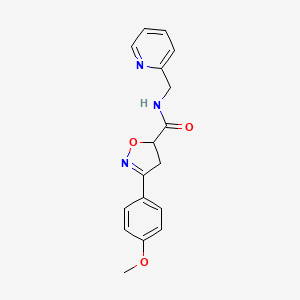

N-1,3-benzodioxol-5-yl-2,5-dichlorobenzenesulfonamide: has been explored for its potential as an anticancer agent. Researchers have designed and synthesized a series of related compounds based on literature reports of indoles’ activity against cancer cell lines. These derivatives were synthesized via a Pd-catalyzed C-N cross-coupling method. The compound’s anticancer activity was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that one of the derivatives caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells.

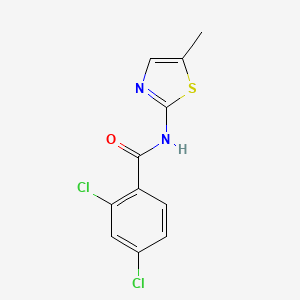

Bioisosteric Modification

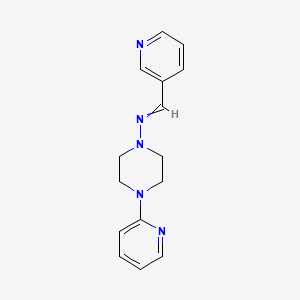

The title molecule, N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide , was designed by converting the vanillyl system found in capsaicinoid structures to a benzodioxol group. Additionally, the alkyl-lipophilic chain was modified by an aromatic ring, and the amide bond was replaced by a sulfonamide bond using bioisosteric concepts . This modification strategy highlights the compound’s potential for diverse biological applications.

Trifluoroacetamide Derivative

Another related compound, N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide , has been studied. It features a trifluoroacetamide group and is of interest due to its unique structure. Researchers have investigated its properties and potential applications .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2,5-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-8-1-3-10(15)13(5-8)21(17,18)16-9-2-4-11-12(6-9)20-7-19-11/h1-6,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYNMJWCRQMLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2,5-dichlorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)

![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)

![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)

![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)